molecular formula C10H8BrNO2 B031375 methyl 6-bromo-1H-indole-4-carboxylate CAS No. 107650-22-6

methyl 6-bromo-1H-indole-4-carboxylate

Cat. No. B031375
M. Wt: 254.08 g/mol
InChI Key: KPFSQBKJYHWFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives involves regioselective bromination processes and catalytic methods. For instance, the treatment of methyl indole-3-carboxylate with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate regioselectively (Parsons et al., 2011). Additionally, N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate have been synthesized efficiently via Ullmann-type intramolecular arylamination, using a CuI-K3PO4-DMF system (Melkonyan et al., 2008).

Molecular Structure Analysis

The molecular structure and intermolecular interactions of indole derivatives have been extensively studied. Crystal structure and Hirshfeld surface analysis provide insight into hydrogen bond interactions and molecular stability. For example, an indole derivative crystallizes in the triclinic crystal system with significant hydrogen bond interactions (Geetha et al., 2017).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including aldol condensation and carbene complex formation. These reactions are pivotal for synthesizing a wide range of compounds with potential biological activities. The aldol condensation of N-alkylated-3-aryl-4,6-dimethoxy-7-formylindoles is an effective method for synthesizing pyrroloindole-4-carboxylates (Jumina, 2010).

Scientific Research Applications

  • Regioselective Dibromination : Methyl indole-3-carboxylate can undergo regioselective dibromination to synthesize 5,6-dibromoindole derivatives, including meridianin F and 5,6-dibro (Parsons et al., 2011).
  • Construction of Anti-inflammatory Scaffolds : A regioselective strategy has been developed for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, an important scaffold for the anti-inflammatory compound Herdmanine D (P. Sharma et al., 2020).
  • Infrared Probing of Local Environments : Methyl indole-4-carboxylate serves as a site-specific infrared probe for local environments, including electric and hydration conditions (Liu et al., 2020).
  • Optimal Synthesis for Various Derivatives : Various studies have optimized the synthesis of different methyl indole derivatives, showing high yields and purity for applications in drug synthesis and other areas (Huang Bi-rong, 2013); (Liu Zong-lin, 2013).
  • Use in Fluorescent Probes : Ester-derivatized indoles, including methyl indole-4-carboxylate, have potential as fluorescent and infrared probes for studying local protein environments (Xinyue Huang et al., 2018).
  • Synthesis of Fluorescent Indole Derivatives : Indole derivatives synthesized from -brominated dehydroamino acids show selectivity towards fluoride anions, making them potential candidates for fluorescent probes (G. Pereira et al., 2010).

Safety And Hazards

Methyl 6-bromo-1H-indole-4-carboxylate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

methyl 6-bromo-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-6(11)5-9-7(8)2-3-12-9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFSQBKJYHWFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548949
Record name Methyl 6-bromo-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-bromo-1H-indole-4-carboxylate

CAS RN

107650-22-6
Record name 1H-Indole-4-carboxylic acid, 6-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107650-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-bromo-1H-indole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromo-2-methyl-3-nitro-benzoic acid (140 g, 538.4 mmol) in DMF (550 ml) was added DMF-DMA (599 mL, 4846 mmol) at room temperature. The reaction mixture was stirred at 115° C. for 18 h. The reaction mixture was then concentrated in vacuo. The residual contents (176 g, 536.5 mmol) were dissolved in acetic acid (696 mL) and added to a suspension of iron (329.2 g, 5902 mmol) in acetic acid (1.4 L) at 50° C. After completion of addition, the reaction mixture was stirred at 80-90° C. for 4 h. The reaction mixture was then filtered through a Celite pad. The filtrate was poured onto ice water (1 L) and extracted with diethyl ether (3×700 ml). The combined organic layers were washed with sat NaHCO3, brine, and dried over anhydrous Na2SO4, filtered, and evaporated under vacuum. The crude product was purified by silica gel chromatography (eluent: 10% ethyl acetate in pet ether) and afforded the title compound as a solid (80 g, 59%). 1H NMR (DMSO-d6, 400 MHz) δ: 3.980 (s, 3H), 7.168 (d, J=3.2 Hz, 1H), 7.334 (d, J=3.2 Hz, 1H), 7.734 (s, 1H), 8.017 (s, 1H), 8.384 (brs, 1H); LCMS (ES−) m/z=251.9 (M−H).
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
599 mL
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
solvent
Reaction Step Two
Name
Quantity
329.2 g
Type
catalyst
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6-bromo-1H-indole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 6-bromo-1H-indole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 6-bromo-1H-indole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 6-bromo-1H-indole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 6-bromo-1H-indole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 6-bromo-1H-indole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.